![molecular formula C9H11BrO B6600983 [(1S)-2-bromo-1-methoxyethyl]benzene CAS No. 22810-55-5](/img/structure/B6600983.png)
[(1S)-2-bromo-1-methoxyethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S)-2-bromo-1-methoxyethyl]benzene, also known as 1-bromo-2-methoxyethylbenzene, is an important organic compound used in a variety of laboratory experiments and scientific research applications. It is a colorless liquid with a sweet, aromatic odor, and is highly soluble in many organic solvents. This compound is typically used as a reagent in organic synthesis, as a starting material for the production of pharmaceuticals, and as a catalyst in various chemical reactions.
Aplicaciones Científicas De Investigación
[(1S)-2-bromo-1-methoxyethyl]benzene is a versatile compound that is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a starting material for the production of pharmaceuticals, and as a catalyst in various chemical reactions. Additionally, this compound is used in the synthesis of a variety of other organic compounds, such as 1,4-dibromobutane, 1-bromo-2-chloroethane, and 1-bromo-2-fluoroethane.
Mecanismo De Acción
The mechanism of action of [(1S)-2-bromo-1-methoxyethyl]benzene is not well understood. However, it is known that this compound acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles to form a new bond. In addition, this compound can act as a Lewis acid, meaning that it can accept an electron pair from a Lewis base, such as an amine or an alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound is known to be toxic and can cause skin, eye, and respiratory irritation. Additionally, this compound has been found to be a mutagen and can cause genetic mutations in cells. Therefore, it is important to take proper safety precautions when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [(1S)-2-bromo-1-methoxyethyl]benzene in laboratory experiments include its low cost, its availability in bulk, and its high solubility in many organic solvents. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is toxic and can cause skin, eye, and respiratory irritation. Therefore, it is important to take proper safety precautions when handling this compound.
Direcciones Futuras
Future research on [(1S)-2-bromo-1-methoxyethyl]benzene should focus on further elucidating its mechanism of action, exploring its potential uses in pharmaceutical synthesis, and investigating its biochemical and physiological effects. Additionally, further research should be conducted to better understand the advantages and limitations of using this compound in laboratory experiments. Finally, research should be conducted to explore the potential for using this compound as a starting material for the synthesis of other organic compounds.
Métodos De Síntesis
The synthesis of [(1S)-2-bromo-1-methoxyethyl]benzene is typically achieved through a two-step process. The first step involves the reaction of ethylbenzene with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of [(1S)-2-bromo-1-methoxyethyl]benzenethoxyethylbenzene and sodium bromide as a by-product. The second step involves the removal of the sodium bromide by-product through distillation.
Propiedades
IUPAC Name |
[(1S)-2-bromo-1-methoxyethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUICHSZBNGJHF-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](CBr)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

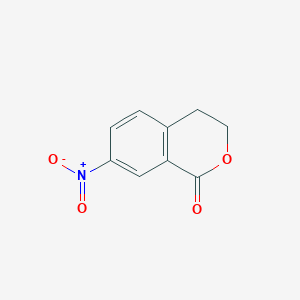
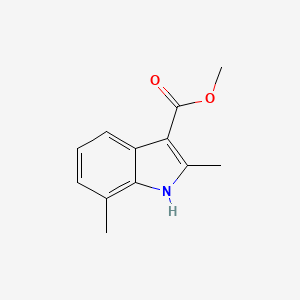
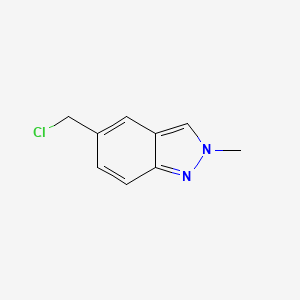

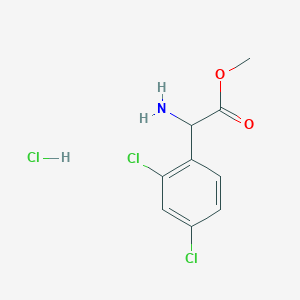
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)
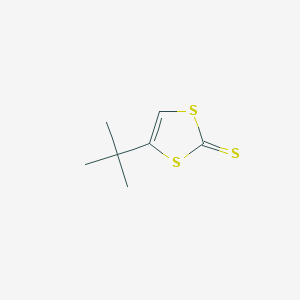
![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
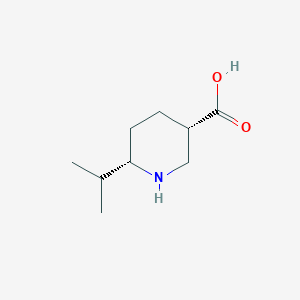
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)